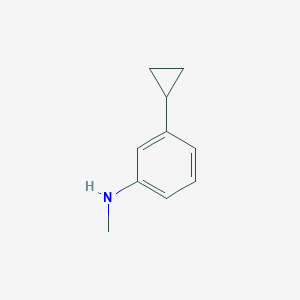

3-Cyclopropyl-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPIODAOUBVVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Cyclopropyl N Methylaniline

Direct Synthetic Approaches to 3-Cyclopropyl-N-methylaniline

Direct synthetic methods offer efficient pathways to the target compound by modifying immediate precursors. These strategies include reductive amination, N-alkylation, and cyclopropylation reactions.

Reductive Amination Strategies Involving 3-Cyclopropylaniline (B1590365) Precursors

Reductive amination is a versatile method for forming amines. masterorganicchemistry.com In the context of synthesizing this compound, this strategy involves the reaction of 3-cyclopropylaniline with formaldehyde (B43269). The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired N-methylated product.

A common approach involves the use of a reducing agent such as sodium borohydride (B1222165) in the presence of an acid catalyst. researchgate.net The use of aqueous formaldehyde (formalin) can be effective, though the presence of water can potentially reverse the imine formation. researchgate.net To drive the reaction towards the desired product, an excess of the aldehyde and reducing agent is often employed. researchgate.net The final tertiary amine is stable and does not revert, helping to pull the equilibrium forward. researchgate.net

Alternative reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also frequently used. masterorganicchemistry.com These reagents offer the advantage of being selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

N-Alkylation Protocols for 3-Cyclopropylaniline

N-alkylation of 3-cyclopropylaniline provides another direct route to this compound. This classic method involves the reaction of the primary amine with a methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate. eurekaselect.com

The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base, solvent, and temperature can influence the selectivity between mono- and di-methylation. eurekaselect.com While effective, direct alkylation can sometimes lead to over-alkylation, producing the tertiary amine, N,N-dimethyl-3-cyclopropylaniline, as a byproduct. masterorganicchemistry.com

Cyclopropylation Reactions at the Phenyl Ring of N-Methylaniline Derivatives

An alternative strategy involves the introduction of the cyclopropyl (B3062369) group onto an N-methylaniline derivative. This can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, a copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has been reported. nih.govrsc.org This reaction typically employs a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine, and a base in a suitable solvent. nih.govrsc.org

Indirect Synthetic Routes and Precursor Transformations

Indirect synthetic routes to this compound involve the construction of the molecule from more basic aromatic and cyclopropyl building blocks. These multi-step syntheses often rely on powerful cross-coupling reactions.

Multi-Step Synthesis from Aromatic and Cyclopropyl Building Blocks

A plausible multi-step synthesis could involve the initial synthesis of a halogenated N-methylaniline derivative, followed by a coupling reaction with a cyclopropyl source. For example, the bromination of N-methylaniline could yield 3-bromo-N-methylaniline. This intermediate can then be coupled with a cyclopropylating agent.

The synthesis of related compounds, such as 3-bromo-N-(cyclopropylmethyl)-4-methylaniline, often follows a two-step process involving selective bromination of a substituted aniline (B41778) followed by N-alkylation. This highlights a general strategy that can be adapted for the synthesis of this compound.

Palladium-Catalyzed Coupling Reactions for Aniline Formation with Cyclopropyl Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This reaction has broad applications in the synthesis of aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, this methodology could be applied in several ways. One approach would be the coupling of 3-cyclopropylbromobenzene with methylamine. Another would involve the reaction of 3-bromocyclopropylaniline with a methylating agent, although this falls under direct N-alkylation.

The key components of a Buchwald-Hartwig reaction are a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. numberanalytics.com The development of bulky, electron-rich phosphine ligands by the Buchwald group has significantly enhanced the efficiency and scope of this reaction. youtube.com The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates. youtube.com

Formal Substitution Reactions Yielding Cyclopropyl Amines

The synthesis of cyclopropylamines, a key structural feature of the target molecule, can be effectively achieved through formal substitution reactions. Among the most powerful and versatile of these methods is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a direct route for the formation of carbon-nitrogen bonds. In the context of synthesizing N-cyclopropylaniline derivatives, this reaction typically involves the coupling of an aryl halide (or triflate) with cyclopropylamine.

A representative synthesis for N-cyclopropylaniline analogs employs a palladium acetate (Pd(OAc)2) catalyst in conjunction with a specialized phosphine ligand, such as BrettPhos. acs.org The reaction is conducted in the presence of a strong base, commonly a tert-butoxide like potassium tert-butoxide (t-BuOK), which facilitates the deprotonation of the amine and participates in the catalytic cycle. acs.orgacs.org This methodology has been successfully used to synthesize various N-cyclopropylanilines, achieving high isolated yields of approximately 85-92%. acs.orgresearchgate.net The reaction proceeds by first forming an N-cyclopropylaniline, which would then undergo a subsequent N-methylation step to yield the final product, this compound. The Gabriel synthesis represents another classical approach, where potassium phthalimide (B116566) is used as an ammonia (B1221849) equivalent to alkylate a suitable substrate, followed by hydrolysis to release the primary amine. youtube.comlibretexts.org

Catalytic Hydrogenation Methods for Amine Synthesis

Catalytic hydrogenation and related reductive amination processes are paramount for the N-methylation step required to convert an aniline precursor to the final N-methylaniline structure. A prominent and atom-economical strategy is the "borrowing hydrogen" mechanism, which utilizes methanol (B129727) as the C1 source for methylation. nih.gov In this process, a transition-metal catalyst, often based on ruthenium, transiently dehydrogenates methanol to form an aldehyde in situ. The primary or secondary amine then condenses with this aldehyde to form an imine (or iminium ion), which is subsequently reduced by the hydrogen atoms previously "borrowed" by the catalyst. nih.gov The sole byproduct of this elegant process is water, making it an environmentally benign alternative to traditional methylation methods that use stoichiometric and often toxic reagents. nih.gov

Various catalytic systems have been developed for this transformation. For instance, a ruthenium complex, (DPEPhos)RuCl₂PPh₃, has proven effective for the N-methylation of anilines using methanol under relatively mild conditions with a weak base like cesium carbonate (Cs₂CO₃). nih.gov Heterogeneous catalysts have also been explored extensively. A nickel-based catalyst, Ni/ZnAlOx, has demonstrated high selectivity for the mono-N-methylation of aniline, providing a recyclable and robust option for industrial applications. rsc.org Other systems, such as those based on copper and chromium oxides, have also been patented for the selective synthesis of N-methylaniline from aniline and methanol. google.comgoogle.com

| Catalyst System | C1 Source | Base/Additive | Temperature (°C) | Key Feature | Reference |

|---|---|---|---|---|---|

| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ (weak base) | 140 | Homogeneous, "borrowing hydrogen" mechanism | nih.gov |

| Ni/ZnAlOx | Methanol | NaOH | 160 | Heterogeneous, high selectivity for mono-methylation | rsc.org |

| Cr-Cu-O | Methanol | None specified | 200-300 | High selectivity, avoids N,N-dimethylaniline formation | google.com |

| Copper Oxide/Manganese Oxide/Aluminium Oxide | Methanol | Hydrogen atmosphere | 220-270 | High aniline conversion (up to 98.8%) | google.com |

Optimization of Reaction Conditions and Catalyst Systems

Role of Acid and Catalyst Selection in Amination Reactions

The selection of the catalyst and the nature of any acid or base present are critical variables that dictate the success of the synthesis. In formal substitution reactions like the Buchwald-Hartwig amination, the choice of the phosphine ligand coordinated to the palladium center is crucial. Bulky, electron-rich ligands like BrettPhos can significantly enhance catalytic activity, enabling the coupling of a wider range of substrates under milder conditions. acs.org The base is not a mere spectator; it plays a vital role in the catalytic cycle, and its strength (e.g., t-BuOK vs. Cs₂CO₃) can influence reaction rates and substrate compatibility. acs.orgacs.org

In catalytic N-methylation via the borrowing hydrogen pathway, the metal center is the key determinant of reactivity. Catalysts based on a variety of metals, including ruthenium, iridium, iron, cobalt, and nickel, have been successfully employed. nih.govrsc.org For heterogeneous catalysts, the support material (e.g., alumina, titania) can also exert a profound influence on performance by affecting metal dispersion, stability, and surface acidity. google.comacs.org For example, a TiO₂-supported PdZn alloy catalyst was found to be highly active for the N-methylation of N-methylaniline to N,N-dimethylaniline, highlighting how catalyst composition can direct selectivity toward di-methylation if not carefully controlled. acs.org

Stereochemical Control in Synthetic Pathways

The target compound, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Consequently, stereochemical control is not a consideration in its direct synthesis.

However, it is an important theoretical consideration in the synthesis of related, more complex molecules. If the cyclopropane (B1198618) ring or the aniline backbone were to contain stereocenters, the synthesis would require enantioselective or diastereoselective methods. For the formation of substituted chiral cyclopropanes, for example, chemists employ strategies such as using chiral catalysts. A chiral rhodium complex or a copper catalyst paired with a chiral ligand like TolBINAP can guide the reaction to favor the formation of one enantiomer over the other. organic-chemistry.org While not directly applicable to the synthesis of this compound itself, these principles are fundamental in the broader field of asymmetric synthesis.

Efficiency and Selectivity Considerations in Synthesis

Efficiency, measured by chemical yield and reaction time, and selectivity, the ability to form the desired product over side products, are primary goals in optimizing any synthesis. For the synthesis of N-cyclopropylaniline precursors via Buchwald-Hartwig coupling, reported yields are often high, in the range of 85-92%. acs.org

A significant challenge in the N-methylation of anilines is controlling the degree of methylation. The reaction can readily proceed to form the undesired N,N-dimethylaniline byproduct. google.com Achieving high selectivity for the mono-methylated product is therefore a key objective. The development of specialized catalyst systems is crucial to addressing this challenge. For instance, a patented catalyst containing copper and chromium oxides was designed specifically to produce N-methylaniline selectively, achieving a high yield of 97.7% with a selectivity of 98.1% against the formation of N,N-dimethylaniline. google.com Similarly, the heterogeneous Ni/ZnAlOx catalyst, when used with a controlled amount of NaOH, showed excellent selectivity for mono-N-methylaniline. rsc.org

| Catalyst/Method | Substrate | Yield of N-Methylaniline | Selectivity for Mono-methylation | Key Byproduct | Reference |

|---|---|---|---|---|---|

| Cr-Cu-O Catalyst | Aniline + Methanol | 97.7% | 98.1% | N,N-Dimethylaniline | google.com |

| Ni/ZnAlOx + NaOH | Aniline + Methanol | 93% | High (not quantified) | N,N-Dimethylaniline | rsc.org |

| Buchwald-Hartwig Amination | Aryl Halide + Cyclopropylamine | ~85-92% (for N-cyclopropylaniline) | N/A for this step | Homocoupling products | acs.org |

| 2%Au/MIL-101(Cr)@SiO₂@Fe₃O₄ | Aniline + CO₂/H₂ | ~31.6% (71.8% selectivity) | 71.8% | N,N-Dimethylaniline (~12.1% yield) | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving N-cyclopropylanilines. mdpi.com These compounds are particularly known for their role as single-electron transfer (SET) probes, where they undergo oxidation to form a radical cation, followed by a characteristic ring-opening of the cyclopropyl (B3062369) group. researchgate.netnih.gov

DFT calculations are instrumental in mapping the potential energy surface of these reactions. For instance, in the oxidation of N-cyclopropylanilines, DFT can be employed to model the initial SET event, often initiated by a photosensitizer. researchgate.netnih.gov Following the formation of the N-cyclopropylaniline radical cation, the subsequent spontaneous and irreversible ring-opening is a key mechanistic step that can be thoroughly investigated using DFT. researchgate.netacs.org This process is energetically favorable due to the release of the inherent strain energy of the cyclopropane (B1198618) ring, a phenomenon that can be quantified through computational analysis. acs.org

Furthermore, DFT studies can explore competing reaction pathways. For example, in the presence of antioxidants, the N-cyclopropylaniline radical cation can be quenched, returning it to its neutral state. DFT calculations can help in comparing the energy barriers for the ring-opening process versus the quenching reaction, thereby predicting the dominant mechanistic pathway under different conditions. acs.org The methodology has also been successfully applied to understand the mechanisms of other reactions involving anilines, such as their reaction with radicals, providing a framework for studying similar processes with 3-Cyclopropyl-N-methylaniline. nih.gov

A proposed mechanism for the oxidative transformation of N-cyclopropylanilines involves the formation of the radical cation, which then undergoes ring-opening to yield a distonic radical cation. This intermediate can then react with molecular oxygen to form an endoperoxide, which subsequently fragments to yield various products. acs.org DFT calculations can provide the geometries and energies of all species involved in this proposed pathway, including transition states, to validate and refine the mechanistic hypothesis.

Analysis of Transition States and Reaction Intermediates

A cornerstone of computational reaction mechanism studies is the characterization of transition states and intermediates. For reactions involving this compound, DFT is used to locate and characterize the geometry and energy of these transient species. ims.ac.jpsciencedaily.comchemeurope.com

In the context of the SET-initiated ring-opening of N-cyclopropylanilines, the primary intermediate is the N-cyclopropylaniline radical cation (CPA•+). researchgate.netacs.org Computational studies can determine its electronic structure and spin density distribution, providing insights into its reactivity. Following its formation, the transition state for the cyclopropyl ring-opening can be located. This transition state represents the energy maximum along the reaction coordinate leading to the formation of a more stable, ring-opened distonic radical cation. The energy of this transition state is crucial as it determines the rate of the ring-opening process.

The resulting distonic radical cation is another key intermediate. Its structure, where the charge and radical are spatially separated, can be precisely determined using DFT. This intermediate is then poised to undergo further reactions, and computational methods can explore the various downstream pathways available to it. acs.org

The lifetimes of these radical cation intermediates are also a subject of computational investigation, often in conjunction with experimental techniques like laser flash photolysis. nih.gov For various N-cyclopropylaniline analogs, radical cation lifetimes have been measured to be in the range of 140–580 ns. nih.govresearchgate.net DFT calculations can help rationalize these lifetimes by examining the stability of the radical cations and the barriers to their subsequent reactions.

Prediction of Regioselectivity and Reaction Barriers

DFT calculations are a valuable predictive tool for understanding the regioselectivity and reaction barriers in the reactions of this compound. researchgate.netimist.maresearchgate.net Regioselectivity, the preference for reaction at one position over another, is a critical aspect of chemical synthesis and reactivity.

For instance, in addition reactions to the aromatic ring of this compound, DFT can be used to calculate the energies of the transition states for addition at the ortho, meta, and para positions relative to the N-methylcyclopropylamino group. The position with the lowest activation barrier will correspond to the major product, thus predicting the regioselectivity. This type of analysis has been successfully applied to the reactions of aniline (B41778) with methyl radicals. nih.gov

Reaction barriers, or activation energies, are directly calculated from the difference in energy between the reactants and the transition state. These barriers are fundamental in determining the kinetics of a reaction. For the ring-opening of the this compound radical cation, the height of the energy barrier will dictate how quickly this process occurs compared to competing pathways like back electron transfer or quenching. acs.org

Modern computational methods, including DFT, have become increasingly reliable in predicting reaction barriers with high accuracy. ims.ac.jpsciencedaily.comchemeurope.com This predictive power is essential for designing new reactions and for understanding the factors that control reaction outcomes. For example, the effect of substituents on the aniline ring on the reaction barriers can be systematically studied to tune the reactivity of the molecule for specific applications. acs.org

Electronic Structure and Molecular Conformation Analysis

The electronic structure and molecular conformation of this compound are fundamental to its reactivity and have been investigated using computational methods. rsc.org DFT calculations can provide detailed information about the molecule's geometry, orbital energies, and charge distribution.

The conformation of this compound is determined by the orientation of the cyclopropyl and methyl groups relative to the aniline ring. Computational studies on similar N-substituted anilines have shown that different conformers can exist, and their relative energies can be calculated to determine the most stable structures. researchgate.net The planarity of the molecule and the twist of the substituent groups relative to the benzene (B151609) ring are important conformational parameters that influence electronic properties. rsc.org

The electronic structure analysis includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, which is particularly relevant for the initial SET oxidation. The distribution of the HOMO can indicate the likely site of oxidation. The LUMO energy relates to the molecule's ability to accept electrons.

Natural Bond Orbital (NBO) analysis is another computational technique used to understand the electronic structure. NBO analysis can provide insights into the hybridization of atoms, the nature of chemical bonds, and the extent of electron delocalization (resonance) within the molecule. This information is crucial for understanding the stability and reactivity of this compound.

Computational Probing of Resonance and Steric Effects on Reactivity

Computational chemistry provides a powerful platform to dissect the influence of resonance and steric effects on the reactivity of this compound. These effects are often intertwined and can be challenging to separate experimentally.

Resonance Effects: The cyclopropyl group can participate in conjugation with the aromatic ring, a phenomenon known as cyclopropyl-aryl conjugation. This electronic interaction can stabilize the molecule and its corresponding radical cation. DFT calculations can quantify the extent of this interaction by analyzing bond lengths, electron densities, and orbital overlaps. For example, in the N-cyclopropylaniline radical cation, resonance stabilization can influence the rate of the cyclopropyl ring-opening. acs.org A study on a methoxy-substituted N-cyclopropylaniline suggested that the methoxy (B1213986) group's resonance stabilization of the radical cation could slow down the ring-opening, making quenching by antioxidants a more competitive process. acs.org Similarly, the electron-donating nature of the N-methyl group in this compound would influence the electron density of the aromatic ring and the nitrogen atom, affecting its reactivity.

Steric Effects: The cyclopropyl and methyl groups on the nitrogen atom introduce steric hindrance around the amino group and can influence the approach of reactants. rsc.orgnih.gov Computational models can quantify this steric bulk and its impact on reaction barriers. For example, the steric hindrance can affect the rate of reactions at the nitrogen atom or at the ortho positions of the aniline ring. DFT calculations can model the transition states of various reaction pathways and reveal how steric clashes increase the energy of certain transition states, thereby disfavoring those pathways. In the context of N,N-dialkyl aromatic amines, the nature of the alkyl substituents has been shown to be a critical factor in their reactions. researchgate.net

By systematically modifying the structure of this compound in silico (e.g., by changing substituents or their positions) and calculating the resulting changes in reactivity, computational studies can provide a detailed and quantitative understanding of how resonance and steric effects govern its chemical behavior.

Advanced Spectroscopic and Analytical Methodologies in Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the mechanistic details of reactions involving 3-Cyclopropyl-N-methylaniline, extending far beyond simple product identification. In studies of the oxidative transformation of N-cyclopropylanilines, ¹H NMR analysis has been instrumental in characterizing ring-opened products. For instance, the disappearance of the characteristic cyclopropyl (B3062369) proton signals and the emergence of new methylene (B1212753) and methyl proton signals can confirm the opening of the cyclopropyl ring. acs.org

In one such study, the photolysis of an N-cyclopropylaniline analog in the presence of a photosensitizer led to two primary products. acs.org ¹H NMR analysis of the first product fraction revealed the loss of the cyclopropyl protons and the appearance of a methylene triplet at δ 2.63 and a downfield methylene triplet at δ 3.99. acs.org This pattern is consistent with the formation of a ring-opened product, 3-hydroxy-N-phenylpropanamide. acs.org Similarly, the second product fraction showed the loss of cyclopropyl signals and the emergence of a three-proton singlet at δ 2.17, which corresponds to acetanilide, another product of cyclopropyl ring-opening and subsequent fragmentation. acs.org

These detailed NMR analyses provide direct evidence for the proposed mechanistic pathway, which involves an initial single-electron transfer (SET) oxidation of the N-cyclopropylaniline to form a radical cation. This is followed by the opening of the cyclopropyl ring to generate a distonic radical cation, which can then react further. acs.org

Mass Spectrometry (MS) Techniques in Reaction Product Identification and Pathway Confirmation

Mass spectrometry (MS) is a crucial technique for identifying reaction products and confirming proposed mechanistic pathways by providing precise mass-to-charge ratio information. In the context of N-methylaniline oxidation, Differential Electrochemical Mass Spectrometry (DEMS) has been employed to detect volatile products formed during the reaction. For example, DEMS has confirmed the formation of CO₂ during the electrochemical oxidation and degradation of poly(N-methylaniline). conicet.gov.ar

Combined with liquid chromatography (LC-MS/MS), mass spectrometry allows for the separation and identification of complex mixtures of reaction products. researchgate.net This approach has been used to study the electrochemical oxidation of related tertiary amines, where it helped to identify demethylation products. researchgate.net The fragmentation patterns observed in MS/MS experiments can provide structural information that helps to distinguish between different isomers and confirm the identity of reaction intermediates and final products. This level of detail is essential for piecing together complex reaction mechanisms.

Electrochemical Methods for Studying Oxidation Potentials and Radical Cation Formation

Electrochemical methods, such as cyclic voltammetry, are fundamental to understanding the oxidation potential of this compound and the formation of its radical cation. The ease with which an amine can be oxidized is directly related to its molecular structure, including the nature of its substituents. mdpi.comrsc.org The lone pair of electrons on the nitrogen atom is responsible for the relatively easy electrochemical oxidation of amines. mdpi.com

Cyclic voltammetry studies on N-methylaniline have shown that the initial oxidation step leads to the formation of a radical cation. conicet.gov.ar This radical cation can then undergo further reactions, such as dimerization. conicet.gov.ar The potential at which this oxidation occurs provides valuable information about the electron-donating or -withdrawing nature of the substituents on the aniline (B41778) ring and the nitrogen atom. For instance, the cyclopropyl group in this compound is expected to influence its oxidation potential.

Studies on related aniline derivatives have demonstrated that the electrochemical behavior is sensitive to factors such as solvent and scan rate. rsc.org By systematically varying these parameters, it is possible to gain insights into the stability and reactivity of the initially formed radical cation and subsequent intermediates. conicet.gov.arrsc.org The formation of the radical cation is a key step in many of the reactions of N-substituted anilines, and electrochemical methods provide a direct way to study this process. mdpi.comacs.org

Spectroscopic Techniques for Investigating Intermediates and Reaction Progress

Various spectroscopic techniques are employed to monitor the progress of reactions involving this compound and to detect transient intermediates. In-situ Fourier Transform Infrared (FTIR) spectroscopy, for example, can be used to observe changes in the vibrational modes of the molecule as the reaction proceeds. conicet.gov.ar During the oxidation of N-methylaniline, in-situ FTIR has been used to detect the formation of quinonimine units and the incorporation of anions into the polymer film. conicet.gov.ar

UV-Vis spectroscopy is another valuable tool for studying these reactions. The electronic transitions of the reactants, intermediates, and products often occur at different wavelengths, allowing their concentrations to be monitored over time. acs.org For instance, a bathochromic (red) shift in the UV-Vis spectrum of a substituted N-cyclopropylaniline was observed, indicating the influence of the substituent on the electronic structure of the molecule. acs.org

The combination of these spectroscopic techniques provides a comprehensive picture of the reaction mechanism. By identifying the key intermediates and tracking their formation and decay, researchers can build a detailed model of the reaction pathway. For example, previous studies have proposed that the oxidation of N-cyclopropylaniline proceeds through an endoperoxide intermediate, which then fragments to yield the final products. acs.org Spectroscopic evidence is crucial for validating such proposed mechanisms.

Applications in Chemical Synthesis As a Building Block and Intermediate

Role as a Precursor for Complex Organic Molecules

The utility of 3-Cyclopropyl-N-methylaniline as a precursor extends to the synthesis of intricate organic structures. The aniline (B41778) portion of the molecule provides a nucleophilic nitrogen and an aromatic ring that can be readily functionalized, while the cyclopropyl (B3062369) group offers unique reactivity. One of the notable transformations involving N-cyclopropylanilines is an irreversible ring-opening reaction that occurs upon single-electron transfer (SET) oxidation. acs.org This process is driven by the release of strain energy (approximately 28 kcal/mol) from the three-membered ring. acs.org

Upon oxidation, the initial nitrogen radical cation rapidly rearranges to form a more stable iminium distonic radical cation. acs.org This reactive intermediate can then engage in further downstream chemical reactions. For instance, in the presence of molecular oxygen, it can lead to the formation of an endoperoxide intermediate, which subsequently fragments to yield more complex, linear structures such as 3-hydroxy-N-phenylpropanamide. acs.org This unique ring-opening cascade transforms the compact cyclopropyl aniline scaffold into a functionalized aliphatic chain attached to an aromatic ring, providing a pathway to molecules that would be challenging to synthesize via other methods. Furthermore, cyclopropyl-aniline scaffolds are incorporated into larger, biologically active molecules, such as kinase inhibitors and complex heterocyclic systems. nih.govacs.org

Utility in the Synthesis of Substituted Anilines for Further Derivatization

This compound is itself a disubstituted aniline that serves as a valuable starting point for creating more elaborately substituted aniline derivatives. The secondary amine and the aromatic ring are sites for further chemical modification. General synthetic strategies applicable to substituted anilines can be employed for its derivatization. For example, the aniline nitrogen can undergo acylation, alkylation, or participate in various cross-coupling reactions.

The synthesis of mono-N-methyl aromatic amines is of significant interest in the pharmaceutical and chemical industries, and methods to create these motifs are highly valued. acs.org Having a pre-formed N-methylated cyclopropyl aniline like this compound provides a convenient starting material. Furthermore, less nucleophilic substituted anilines have been shown to be effective substrates in multicomponent reactions to generate complex molecular frameworks, indicating that the this compound scaffold can be used to build diverse chemical libraries for drug discovery and materials science. nih.gov

Cyclopropyl-Substituted Anilines as Scaffolds in Organic Synthesis

The cyclopropyl group is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its incorporation into molecules can significantly influence their pharmacological properties by enhancing potency, improving metabolic stability, and reducing off-target effects. researchgate.net The rigid, three-dimensional nature of the cyclopropyl ring introduces specific conformational constraints that can optimize the binding of a drug molecule to its biological target. chemistryworld.com

Cyclopropyl-substituted anilines, therefore, represent a highly valuable class of building blocks for the construction of new chemical entities. acs.orgnih.gov These scaffolds combine the useful reactivity of the aniline moiety with the beneficial properties of the cyclopropyl ring. acs.org Chemoenzymatic strategies have been developed to produce diverse libraries of chiral cyclopropane-containing scaffolds, highlighting their importance as versatile synthons for medicinal chemistry. nih.gov The cyclopropyl ketone motif, for example, is found in approved drugs such as the anticancer agent larotaxel (B1674512) and the anticoagulant prasugrel. nih.gov The use of cyclopropyl-aniline structures as foundational elements in the synthesis of complex bioactive molecules, such as those targeting protein kinases, underscores their role as critical scaffolds in modern organic synthesis. nih.gov

Synthesis of Advanced Intermediates in Fine Chemical Production

In the realm of fine chemical production, where high-purity, complex molecules are synthesized on a smaller scale, this compound serves as an important starting material for advanced intermediates. impactfactor.org Aniline and its derivatives are fundamental to the synthesis of numerous organic compounds, including pharmaceuticals, dyes, and agrochemicals. acs.orgimpactfactor.org

The unique reactivity of the N-cyclopropyl aniline structure makes it particularly useful for creating advanced intermediates that are not easily accessible through other routes. The oxidative ring-opening reaction is a prime example of its utility, transforming the building block into a highly functionalized intermediate—a distonic radical cation—which can be trapped to form more complex products. acs.org This transformation is a key step in converting a relatively simple starting material into a high-value intermediate for the fine chemical industry. The synthesis of N-arylcyclopropylamines can be challenging, making readily available compounds like this compound valuable for constructing specialized molecules in pharmaceutical and agricultural applications. acs.org

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1260743-53-0 | C₁₀H₁₃N | 147.22 |

| N-Cyclopropyl-N-methylaniline | 112033-50-8 | C₁₀H₁₃N | 147.22 |

| 3-Cyclopropylaniline (B1590365) | 485402-64-0 | C₉H₁₁N | 133.19 |

| 3-Cyclopropyl-2-methylaniline | 1202161-12-3 | C₁₀H₁₃N | 147.22 |

| 5-Cyclopropyl-2-methylaniline | 1247739-25-8 | C₁₀H₁₃N | 147.22 |

Note: Data sourced from various chemical databases and suppliers. keyorganics.netnih.govsigmaaldrich.comnih.govbldpharm.comachemblock.com The properties listed are for informational purposes.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of cyclopropyl (B3062369) anilines remains a key area of research. Future efforts are directed towards the discovery of novel catalytic systems that can provide access to these molecules with high precision and under mild conditions. One promising avenue is the use of earth-abundant, non-noble metal catalysts. For instance, strongly Lewis-acidic titanium imido iodide complexes are being explored for the catalyzed carboamination of alkynes, which can lead to the formation of cyclopropyl imines, precursors to cyclopropyl anilines. acs.org A significant challenge in this area is controlling the substrate-dependent selectivity between the desired cyclopropyl imines and α,β-unsaturated imines. acs.org

Another major focus is on enantioselective synthesis. The development of palladium(II)-catalyzed C-H activation of cyclopropanes using chiral mono-N-protected amino acid ligands represents a significant step forward. nih.gov This methodology allows for the enantioselective cross-coupling of cyclopropanes with a variety of organoboron reagents, opening a new pathway to chiral cis-substituted cyclopropanecarboxylic acids which can be precursors to chiral cyclopropyl anilines. nih.gov Further research will likely concentrate on expanding the substrate scope and improving the enantioselectivity of these reactions.

Additionally, the development of catalysts for the direct functionalization of the aniline (B41778) ring in the presence of the cyclopropyl group is of great interest. Palladium catalysts paired with specific S,O-ligands have shown high efficiency and para-selectivity in the C-H olefination of aniline derivatives. acs.orgresearchgate.net Future work will aim to create catalysts that can selectively functionalize other positions on the aromatic ring and are compatible with a wider range of functional groups on both the aniline and the cyclopropyl moiety.

Exploration of New Reaction Pathways for Selective Functionalization

Beyond improving synthetic efficiency, a significant area of future research lies in discovering new ways to selectively modify cyclopropyl aniline structures. The selective functionalization of the C-H bonds is a particularly attractive strategy due to its atom economy. acs.org

A key challenge is achieving regioselectivity. While methods for para-selective C-H olefination of anilines have been developed using palladium catalysis, exploring pathways for ortho- or meta-selective functionalization remains an open area of research. acs.orgresearchgate.net Directed metalation strategies offer a potential solution. For example, the use of directing groups on N-cyclopropylamides has enabled site-selective deprotonation and subsequent functionalization at the α-position of the cyclopropyl ring. lincoln.ac.uk The development of new directing groups could allow for the selective functionalization of other positions on the cyclopropyl ring or the aniline core.

Furthermore, leveraging the unique reactivity of the cyclopropyl ring itself is a promising direction. The ring-opening of cyclopropylimines, catalyzed by titanium iodide complexes, to form acyclic imines suggests that the cyclopropyl group can be used as a masked reactive moiety. acs.org Exploring the controlled ring-opening of 3-Cyclopropyl-N-methylaniline could lead to novel molecular scaffolds. The development of enantioselective C-H activation/cross-coupling reactions on the cyclopropane (B1198618) ring also provides a new retrosynthetic approach to constructing complex, enantioenriched cis-substituted cyclopropanes. nih.gov

Advanced Computational Modeling of Complex Reaction Environments

To accelerate the development of new catalysts and reaction pathways, advanced computational modeling is becoming an indispensable tool. Quantum mechanical calculations and molecular dynamics simulations can provide deep insights into reaction mechanisms, transition state geometries, and the origins of selectivity.

For instance, computational studies have been instrumental in rationalizing the syn-deprotonation selectivity observed in the directed metalation of N-cyclopropylamides by modeling the directed-lithium base coordinated complex. lincoln.ac.uk Similarly, computational analysis has helped to understand the rearrangement of cyclopropylimines to unsaturated imines by elucidating the reaction mechanism. acs.org

Future computational work will likely focus on several key areas:

Catalyst Design: In silico screening of potential ligands and metal centers to predict catalytic activity and selectivity for the synthesis of cyclopropyl anilines.

Reaction Prediction: Modeling the reactivity of this compound with various reagents to predict the most likely products and identify conditions for achieving desired transformations.

Understanding Reaction Dynamics: Using techniques like laser flash photolysis in conjunction with computational models to study the lifetimes and reaction kinetics of transient species, such as the radical cations formed during oxidation. acs.org

Solvent and Environmental Effects: Simulating how different solvent environments or the presence of other molecules influence reaction outcomes, which is particularly relevant for reactions in complex media like dissolved organic matter. acs.org

These computational approaches will allow for a more rational design of experiments, reducing the amount of empirical screening required and leading to a faster discovery of new chemical transformations.

Design of Next-Generation Mechanistic Probes Based on Cyclopropyl Anilines

The inherent reactivity of the cyclopropyl group, particularly its propensity for ring-opening upon oxidation, makes cyclopropyl anilines excellent candidates for use as mechanistic probes. acs.org These molecules can act as "chemical reporters," providing information about the intermediates and pathways of complex reactions.

N-cyclopropylanilines have been successfully employed as single-electron transfer (SET) probes in both chemical and enzymatic systems. acs.orgnih.gov Upon a one-electron oxidation, the resulting nitrogen radical cation undergoes a rapid and irreversible ring-opening. acs.orgresearchgate.net This property is particularly useful for studying oxidative processes where back electron transfer could otherwise mask the initial oxidation event. acs.org For example, they have been used to investigate the oxidative properties of triplet-state photosensitizers and to probe the mechanism of nitrosation of N,N-dialkyl aromatic amines. acs.orgnih.gov

Future research in this area will focus on designing "next-generation" probes with enhanced features:

Tunable Reactivity: By modifying the substituents on the aniline ring or the cyclopropyl group, the oxidation potential and the rate of ring-opening can be fine-tuned. This would allow for the creation of a suite of probes to study a wider range of oxidative systems with varying strengths.

Hypersensitivity: The development of "hypersensitive" probes, akin to cyclopropyl alkynes that can distinguish between radical and cationic intermediates, would provide even more detailed mechanistic information. nih.gov

Application in Biology: Designing cyclopropyl aniline-based probes to study enzymatic reactions, such as those catalyzed by cytochrome P-450 or monoamine oxidases, is a significant area of interest. researchgate.net These probes could help to elucidate the mechanisms of drug metabolism and other important biological processes.

Fluorescent or Spectroscopic Reporting: Incorporating fluorophores or other spectroscopic handles into the probe molecules could allow for real-time monitoring of the ring-opening event, providing kinetic data on the reactions being studied.

The development of these advanced mechanistic probes will not only deepen our fundamental understanding of chemical reactivity but also provide powerful tools for investigating complex biological and environmental systems.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-cyclopropyl-N-methylaniline that influence its reactivity in catalytic systems?

- Methodological Answer : Computational studies using density functional theory (DFT) with hybrid functionals (e.g., B3LYP) are critical for predicting properties like bond dissociation energies (BDEs), electron delocalization, and spin states. For example, the BDE of the Cα-H bond in the methyl group (higher than cyclopropyl) and the unique π-conjugation in the tertiary amine structure (πPh-πC-N) significantly affect regioselectivity in reactions like N-dealkylation. Experimental validation via kinetic isotope effect (KIE) studies can resolve discrepancies between computational predictions and observed reactivity .

Q. How can researchers design in vitro experiments to study the metabolic pathways of this compound in cytochrome P450 systems?

- Methodological Answer :

- Enzyme Preparation : Use recombinant P450 isoforms (e.g., CYP3A4) in microsomal systems.

- Reaction Monitoring : Employ LC-MS/MS to detect intermediates (e.g., carbinolaniline) and products (cyclopropanone, formaldehyde).

- Statistical Analysis : Apply Michaelis-Menten kinetics to derive and , with ANOVA for inter-group variability.

- Ethical Compliance : Ensure ethical approval for enzyme sources (e.g., human liver microsomes) per institutional guidelines .

Advanced Research Questions

Q. What computational strategies resolve contradictions between predicted BDE values and observed regioselectivity in this compound’s N-dealkylation?

- Methodological Answer :

- Spin-State Analysis : The reaction proceeds via a low-spin (LS) doublet state in a spin-selective mechanism (SSM), which alters transition-state polarization. Environmental factors (e.g., protein pocket polarity) override BDE predictions by stabilizing polar intermediates.

- Table :

| Pathway | Calculated ΔE (kcal/mol) | Experimental Preference |

|---|---|---|

| N-Demethylation | 18.2 | Dominant |

| N-Decyclopropylation | 22.7 | Minor |

- Validation : Use solvent effect modeling (e.g., COSMO-RS) and hydrogen-bonding simulations to mimic enzymatic environments .

Q. How do electron delocalization effects in this compound complicate traditional DFT-based reactivity predictions?

- Methodological Answer : The πPh-πC-N conjugation creates a delocalized electron system, reducing the accuracy of localized BDE models. Advanced methods include:

- Multireference Calculations : CASSCF/NEVPT2 to account for multi-configurational states.

- Non-Covalent Interaction (NCI) Analysis : Visualize steric and electrostatic contributions in the transition state.

- Benchmarking : Compare results against high-level coupled-cluster (CCSD(T)) calculations for validation .

Q. What experimental and computational approaches reconcile discrepancies in solvent-assisted decomposition pathways of carbinolaniline intermediates?

- Methodological Answer :

- In Silico Modeling : Simulate water-assisted proton transfer using explicit solvent models (e.g., SMD) in DFT.

- Kinetic Profiling : Use stopped-flow spectroscopy to track carbinolaniline decomposition rates under varying pH and solvent polarity.

- Data Contradiction Resolution : Pair experimental activation energies with computed free-energy profiles to identify overlooked solvent clustering effects .

Methodological Guidelines

- Computational Best Practices :

- Experimental Reproducibility :

- Document solvent purity (HPLC-grade), enzyme lot numbers, and LC-MS parameters (e.g., column type: C18, gradient: 5–95% acetonitrile).

- Report confidence intervals for kinetic data (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.